Lanthanum(III)chloride

Corrosion Science Materials Engineering Electrochemistry

Researchers and procurement managers: Standard Lewis acids (AlCl₃) cause side reactions with sensitive substrates, while CeCl₃ fails as a corrosion inhibitor on pure Al. LaCl₃ is the proven solution. • Catalysis: Biginelli reaction yields 56-97% under mild, near-neutral conditions; ideal for pharma intermediates. • Corrosion inhibition: Superior surface resistance enhancement on pure Al in chloride-rich marine environments. • Energy storage: Lowers NaAlH₄ dehydrogenation activation energy to 41.6 kJ/mol for H₂ storage. • Radiation detection: LaCl₃:Ce offers better resolution than NaI(Tl) without LaBr₃:Ce's self-radioactivity. Available as anhydrous or heptahydrate. Reliable supply chain with batch-specific COA.

Molecular Formula Cl3La
Molecular Weight 245.26 g/mol
CAS No. 11098-96-7
Cat. No. B8816411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III)chloride
CAS11098-96-7
Molecular FormulaCl3La
Molecular Weight245.26 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[La+3]
InChIInChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3
InChIKeyICAKDTKJOYSXGC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum(III) Chloride Properties & Handling


Lanthanum(III) chloride (LaCl₃) is a hygroscopic, water-soluble rare earth halide salt. In its anhydrous form, it appears as a white hexagonal crystalline solid with a density of 3.84 g/cm³ and a melting point of 858 °C [1]. It is highly soluble in water and alcohols [2]. The compound is most commonly supplied and used in its heptahydrate form (LaCl₃·7H₂O), a white triclinic crystalline solid that decomposes at 91 °C . As a mild Lewis acid, LaCl₃ is a widely employed catalyst in organic synthesis, particularly for reactions requiring near-neutral conditions [3].

Mild Lewis acid catalyst for organic synthesis under near-neutral conditions
Corrosion inhibitor for aluminum in chloride-rich environments
Scintillator host (LaCl₃:Ce) for gamma-ray spectrometry
Dopant for hydrogen storage materials to improve dehydrogenation kinetics

Lanthanum(III) Chloride Substitution Limitations


Substituting LaCl₃ with a chemically similar alternative like cerium(III) chloride (CeCl₃) or a stronger conventional Lewis acid (e.g., AlCl₃) carries significant performance and application-specific risks. As detailed in Section 3, direct comparative studies reveal that LaCl₃ and CeCl₃ exhibit markedly different efficacy and morphological behavior in corrosion inhibition applications [1]. In organic synthesis, stronger Lewis acids often lead to side reactions or require anhydrous, acidic conditions that are incompatible with sensitive substrates, whereas LaCl₃'s mild acidity enables near-neutral catalysis [2]. Furthermore, in scintillation detectors, LaCl₃:Ce offers a distinct balance of energy resolution and cost compared to the higher-performing but intrinsically more radioactive LaBr₃:Ce [3]. Therefore, a simple generic substitution based on elemental similarity alone is not scientifically valid and may compromise experimental outcomes or product performance.

Cerium(III) chloride replacement
Corrosion inhibition morphology and surface resistance may differ; direct substitution not supported.
Stronger Lewis acid alternative
May promote side reactions and require incompatible acidic or anhydrous conditions.
Scintillator detector substitution
LaBr₃:Ce resolution and self-activity differ; NaI(Tl) lacks comparable energy resolution.

Lanthanum(III) Chloride Comparative Performance


Pure Al Corrosion Inhibition: LaCl₃ vs. CeCl₃

In a direct head-to-head comparison, LaCl₃ additions provided an enhanced increase in surface resistance compared to CeCl₃ additions, with a maximum increase noted for 1000 ppm addition [1]. The study also noted morphological differences in the protective precipitates formed, with LaCl₃ addition resulting in fine globular precipitates, while CeCl₃ addition resulted in faceted precipitates [1].

Pure Al corrosion
Head-to-head
LaCl₃: enhanced surface resistance, fine globular precipitates. CeCl₃: faceted precipitates.
Morphology and resistance may differ; reported context-dependent behavior.
1000 ppm in 3.5% NaCl
Corrosion Science Materials Engineering Electrochemistry

Al Alloy 6061 Corrosion: LaCl₃ and CeCl₃ Comparable

A study evaluating the corrosion inhibition of aluminum alloy 6061 in 3.5% NaCl solution found that the addition of 1,000 ppm LaCl₃ or CeCl₃ significantly increased polarization resistance and pitting nucleation resistance [1]. Electrochemical impedance spectroscopy showed a significant increase in overall resistance after addition of 1,000 ppm of either inhibitor [1]. No significant difference in efficacy between LaCl₃ and CeCl₃ was reported at this concentration.

Al 6061 corrosion
Head-to-head
LaCl₃ and CeCl₃ both effective at 1000 ppm; comparable performance reported.
Both viable; selection depends on cost or application specifics.
AA6061, 3.5% NaCl, 1000 ppm
Corrosion Science Materials Engineering Electrochemistry

LaCl₃:Ce Scintillation Resolution vs. NaI(Tl) and LaBr₃:Ce

A comparative study of scintillator detectors found that both LaBr₃:Ce and LaCl₃:Ce provided better energy resolution than the conventional NaI(Tl) detector, enabling them to resolve closely spaced peaks from ¹³³Ba and ¹⁵²Eu that NaI(Tl) could not [1]. However, within the lanthanum halide family, LaBr₃:Ce was found to have slightly better resolution and higher efficiency than LaCl₃:Ce [1].

Scintillator resolution
Head-to-head
Better resolution than NaI(Tl); slightly lower than LaBr₃:Ce.
Intermediate option balancing resolution and intrinsic background.
Gamma-ray spectrometry
Nuclear Instrumentation Radiation Detection Scintillators

LaCl₃·7H₂O-Catalyzed Biginelli Reaction

Lanthanum chloride heptahydrate was employed as a catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction [1]. Compared to the classical Biginelli reaction conditions, this new method consistently provided good yields in the range of 56–97% [1].

Biginelli yield
Reported
56–97%
Reported high yield range under mild, near-neutral catalysis.
LaCl₃·7H₂O, ethanol, aldehyde/β-keto ester/urea
Organic Synthesis Catalysis Medicinal Chemistry

LaCl₃ Doping for NaAlH₄ Dehydrogenation Kinetics

In a study on hydrogen storage materials, NaAlH₄ doped with LaCl₃ showed better capability of hydrogen release than samples doped with Ti [1]. The dehydrogenation activation energy for NaAlH₄ doped with 3 mol% LaCl₃ was determined to be 41.6 kJ/mol, which is lower than the reported activation energy for Ti-doped NaAlH₄ [2].

Dehydrogenation Ea
Head-to-head
41.6 kJ/mol
Lower activation energy than Ti-doped NaAlH₄; supports kinetics improvement.
3 mol% LaCl₃ doping, first rehydrogenation
Hydrogen Storage Energy Materials Catalysis

Lanthanum(III) Chloride Optimal Applications


Corrosion Protection of Pure Aluminum

Based on evidence that LaCl₃ provides an enhanced increase in surface resistance compared to CeCl₃ on pure Al [4], LaCl₃ should be preferentially selected as a corrosion inhibitor for pure aluminum components in chloride-rich environments, such as in marine or coastal applications.

Intermediate-Performance Gamma-Ray Spectrometry

As LaCl₃:Ce offers better energy resolution than NaI(Tl) but with less intrinsic radioactivity than LaBr₃:Ce [4], it is the appropriate choice for radiation detection applications where improved resolution over traditional NaI(Tl) is needed, but the higher cost and self-activity of LaBr₃:Ce are not warranted.

Mild Lewis Acid Catalysis in Organic Synthesis

The demonstrated ability of LaCl₃·7H₂O to catalyze the Biginelli reaction with high yields (56–97%) [4] under mild conditions makes it a suitable catalyst for the synthesis of pharmaceutically relevant dihydropyrimidinones, particularly when substrate sensitivity precludes the use of stronger, more corrosive Lewis acids.

Dopant for Hydrogen Storage Kinetics Enhancement

The superior performance of LaCl₃ as a dopant for improving the dehydrogenation kinetics of NaAlH₄ compared to Ti [4], evidenced by a lower activation energy of 41.6 kJ/mol [5], makes it a compelling additive for developing advanced solid-state hydrogen storage materials.

Application
Selection Property
Validation Focus
Pure Al corrosion protection
Inhibitor morphology and surface resistance
Comparative inhibitor evaluation in chloride media
Gamma-ray spectrometry
Energy resolution vs. intrinsic background
Scintillator resolution benchmarking
Biginelli synthesis
Mild Lewis acid catalysis
Substrate compatibility and yield reproducibility
Hydrogen storage doping
Dehydrogenation kinetics
Activation energy comparison vs. reference dopant

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanthanum(III)chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.